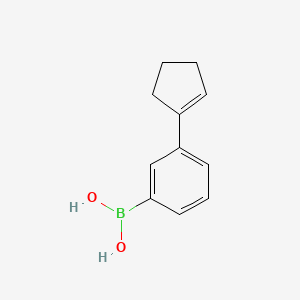

3-Cyclopentenylphenylboronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

[3-(cyclopenten-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8,13-14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLOZGPHXKYUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681626 | |

| Record name | [3-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-86-4 | |

| Record name | B-[3-(1-Cyclopenten-1-yl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopent-1-en-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Cyclopentenylphenylboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and 3-cyclopentenylphenylboronic acid is a valuable coupling partner in several of these processes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. yonedalabs.com this compound is an effective nucleophilic partner in this reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through three key elementary steps: chemrxiv.orgnih.gov

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl halide) to a low-valent palladium(0) complex. chemrxiv.orgyoutube.com This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new palladium(II) species. chemrxiv.org The reactivity of the halide often follows the order I > Br > Cl. libretexts.org

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. nih.govwikipedia.org The presence of a base is essential for this process, as it activates the boronic acid by forming a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org This boronate then reacts with the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.orgacs.org

A general representation of the Suzuki-Miyaura catalytic cycle is shown below:

A generalized schematic of the Suzuki-Miyaura cross-coupling catalytic cycle.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of catalyst precursors, ligands, and bases. acs.orgresearchgate.net

Catalyst Precursors: Palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) precursors such as palladium(II) acetate (B1210297) [Pd(OAc)₂] and palladium(II) chloride [PdCl₂] are commonly used. libretexts.orgmdpi.com Pd(II) precursors are reduced in situ to the active Pd(0) species. mdpi.com The choice of precursor can influence reaction rates and catalyst stability. libretexts.org

Ligands: Ligands play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the efficiency of the oxidative addition and reductive elimination steps. yonedalabs.comlibretexts.org Electron-rich and sterically bulky phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and biarylphosphines (e.g., SPhos, XPhos), are often employed to enhance catalytic activity, particularly with less reactive chlorides. libretexts.orgnih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings. mdpi.com

Bases: The base is a crucial component, playing multiple roles in the catalytic cycle. wikipedia.orgresearchgate.net It promotes the formation of the active boronate species, facilitates the transmetalation step, and can influence the rate of reductive elimination. wikipedia.orgresearchgate.netmdpi.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF). yonedalabs.commdpi.com The strength and nature of the base can significantly impact the reaction outcome and must be chosen carefully based on the specific substrates and reaction conditions. acs.orgresearchgate.net

| Component | Examples | Role in Suzuki-Miyaura Coupling |

|---|---|---|

| Catalyst Precursors | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂ | Source of the active Pd(0) catalyst. libretexts.orgmdpi.com |

| Ligands | PPh₃, PCy₃, SPhos, XPhos, NHCs | Stabilize the catalyst, modulate reactivity, and improve efficiency. libretexts.orgmdpi.comnih.gov |

| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF | Activate the boronic acid and facilitate transmetalation. yonedalabs.comwikipedia.orgmdpi.com |

The Suzuki-Miyaura coupling of this compound is compatible with a wide range of electrophiles, although some limitations exist.

Aryl Halides and Triflates: Aryl iodides, bromides, and triflates are generally excellent coupling partners, reacting under mild conditions. libretexts.orgnih.gov Aryl chlorides, being less reactive, often require more forcing conditions or specialized catalyst systems with bulky, electron-rich ligands. libretexts.orgresearchgate.net

Vinyl Halides: Vinyl halides also participate effectively in Suzuki-Miyaura couplings, providing access to substituted styrenes and related structures. The stereochemistry of the double bond is typically retained during the reaction. wikipedia.org

Other Electrophiles: The scope of the Suzuki-Miyaura reaction has been extended to include other electrophiles such as acyl chlorides, leading to the formation of ketones. nih.gov However, challenges such as the formation of tertiary alcohols as byproducts can arise. nih.gov

Limitations: Steric hindrance on either the boronic acid or the electrophile can significantly decrease the reaction rate and yield. researchgate.netrsc.org For instance, ortho-substituted aryl halides may react more sluggishly than their para- or meta-substituted counterparts. researchgate.net Additionally, substrates with base-sensitive functional groups may require careful selection of the base to avoid unwanted side reactions. libretexts.org Electron-deficient heteroarylboronic acids can be prone to protodeboronation, which can reduce the yield of the desired product. nih.gov

Copper-Mediated Chan-Lam Coupling and Related Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. wikipedia.orgalfa-chemistry.com This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol, mediated by a copper catalyst. wikipedia.org

The reaction can often be performed under mild conditions, open to the air, which offers an advantage over the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org The scope of the Chan-Lam coupling is broad, accommodating a variety of amines, anilines, amides, and phenols as coupling partners. alfa-chemistry.comorganic-chemistry.org For this compound, this reaction would allow for the synthesis of various N- and O-arylated compounds. While the reaction is generally efficient, sterically hindered substrates can sometimes lead to lower yields. wordpress.com

| Reaction | Coupling Partners | Catalyst | Bond Formed |

|---|---|---|---|

| Chan-Lam Coupling | This compound + Amine/Alcohol | Copper complexes | C-N / C-O |

Other Transition-Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond palladium and copper, other transition metals can catalyze cross-coupling reactions involving boronic acids. While less common than the Suzuki-Miyaura and Chan-Lam reactions, catalysts based on metals like nickel, iron, and gold have been shown to facilitate C-C and C-heteroatom bond formation. libretexts.orgnih.govnih.govnitrkl.ac.in

Nickel-Catalyzed Couplings: Nickel catalysts can be a cost-effective alternative to palladium and have shown efficacy in coupling arylboronic acids with various electrophiles, including less reactive aryl chlorides. libretexts.org

Iron-Catalyzed Couplings: Iron catalysts are attractive due to their low cost and low toxicity. Research has explored iron-catalyzed cross-coupling reactions, including those that may proceed through radical pathways. nitrkl.ac.in

Gold-Catalyzed Couplings: Gold catalysis has emerged as a powerful tool in organic synthesis. While often associated with the activation of alkynes and allenes, gold catalysts have also been developed for cross-coupling reactions, including the allylation of arylboronic acids. nih.gov

These alternative transition metal-catalyzed reactions expand the synthetic utility of this compound, offering different reactivity profiles and substrate scopes compared to the more traditional palladium and copper systems. mit.edunih.govsioc-journal.cnresearchgate.net

Organometallic Reactions Beyond Cross-Coupling

While cross-coupling reactions are a hallmark of organoboron chemistry, the reactivity profile of compounds like this compound extends to other important organometallic transformations.

The conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. researchgate.netpressbooks.pub In these reactions, the nucleophilic organic group from the boron reagent adds to the β-carbon of an activated alkene, a process often facilitated by transition metal catalysts, particularly those based on palladium or nickel. researchgate.netnih.gov This 1,4-addition is driven by the electronic nature of the α,β-unsaturated system, where the β-carbon is rendered electrophilic. pressbooks.pub The reaction typically proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the saturated carbonyl product. pressbooks.pub

The success and stereoselectivity of these additions can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of chiral ligands can induce enantioselectivity, leading to the formation of specific stereoisomers, which is crucial in the synthesis of complex molecules. researchgate.netbeilstein-journals.org While Grignard reagents and organolithium compounds often favor 1,2-addition to the carbonyl group, diorganocopper reagents and organoboron compounds, in the presence of suitable catalysts, selectively undergo conjugate addition. pressbooks.pub

Table 1: Comparison of Reagents in Addition to α,β-Unsaturated Ketones

| Reagent Type | Predominant Reaction |

| Organoboron Reagents (with catalyst) | Conjugate (1,4) Addition |

| Diorganocopper Reagents | Conjugate (1,4) Addition |

| Grignard Reagents | Direct (1,2) Addition |

| Organolithium Reagents | Direct (1,2) Addition |

This table illustrates the general reactivity patterns of different organometallic reagents towards α,β-unsaturated ketones.

Allylic rearrangements, or allyl shifts, are reactions where a double bond migrates along a three-carbon allylic system. wikipedia.org In the context of organoboron chemistry, electrophilic allyl shifts can occur, particularly when the molecule is subjected to conditions that favor the formation of a carbocation intermediate. masterorganicchemistry.com An allylic shift becomes a more probable pathway when there is significant steric hindrance that disfavors a direct substitution reaction. wikipedia.org

These rearrangements can be catalyzed by various factors, including acidic conditions or the presence of transition metals. wikipedia.org The stability of the resulting carbocation plays a crucial role in directing the rearrangement; the shift will preferentially occur to form a more stable carbocation (e.g., from a secondary to a tertiary carbocation). masterorganicchemistry.commasterorganicchemistry.com In some cases, these shifts can be part of a cascade of reactions, leading to complex molecular architectures. wikipedia.org

Radical Chemistry Involving Cyclopentenylboronic Acid Derivatives

The involvement of boronic acid derivatives in radical reactions has opened up new avenues for the synthesis of complex cyclic and acyclic structures.

Atom Transfer Radical Annulation (ATRA) provides a powerful method for the formation of cyclic structures. Specifically, an atom transfer radical [3+2] annulation reaction involving alkenyl boronic esters and homoallylic iodides has been developed for the synthesis of polysubstituted borylated cyclopentanes. researchgate.netchemrxiv.org This process is initiated by the generation of a radical species which then undergoes a series of addition and cyclization steps. researchgate.netchemrxiv.org

The versatility of this method is demonstrated by the wide range of α-substituted vinylboronic esters that can be used as substrates. researchgate.netchemrxiv.org The resulting borylated cyclopentanes are valuable intermediates that can be further functionalized. For example, the boronic ester can be oxidized to an alcohol. researchgate.netchemrxiv.org The reaction conditions are generally mild, allowing for the presence of sensitive functional groups. researchgate.net

Table 2: Examples of Atom Transfer Radical Annulation for Cyclopentane (B165970) Formation

| Alkenyl Boronic Ester Substrate | Iodide Partner | Product | Yield | Diastereomeric Ratio (dr) |

| (E)-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)cyclohexane | Diethyl 2-iodo-2-methylmalonate | Borylated cyclopentane derivative | Good | N/A |

| This compound pinacol (B44631) ester | Iodomalonate | Bicyclic compound | 15% | > 20:1 |

This table presents selected examples from research on atom transfer radical annulation, highlighting the utility of boronic esters in cyclopentane synthesis. researchgate.net

Similar to the ionic rearrangements discussed earlier, radical species can also induce migrations and rearrangements. masterorganicchemistry.commasterorganicchemistry.com These processes are governed by the stability of the radical intermediates. A less stable radical can rearrange to a more stable one through the migration of an adjacent atom or group. These rearrangements can be key steps in complex reaction sequences, leading to the formation of intricate molecular frameworks.

Functional Group Transformations of the Boronic Acid Moiety

The boronic acid group is not merely a passive spectator in the molecule; it is a versatile functional handle that can be transformed into a variety of other groups. This reactivity is a cornerstone of the utility of organoboron compounds in organic synthesis.

A primary transformation of the boronic acid moiety is its oxidation. Treatment with an oxidizing agent, such as hydrogen peroxide under basic conditions, readily converts the carbon-boron bond into a carbon-oxygen bond, yielding an alcohol. This transformation is highly reliable and proceeds with retention of stereochemistry at the carbon atom.

Furthermore, the boronic acid can be converted into other functional groups, expanding its synthetic utility. For instance, under specific conditions, it can be transformed into halides, amines, or other carbon-based functional groups, providing a gateway to a wide array of chemical structures. The ability to transform the boronic acid group post-reaction significantly enhances the strategic value of incorporating it into a synthetic plan.

Oxidation Pathways to Hydroxyl Groups

The conversion of arylboronic acids to the corresponding phenols, known as oxidative hydroxylation or ipso-hydroxylation, is a fundamental and widely utilized transformation in organic synthesis. arkat-usa.org For this compound, this reaction involves the oxidation of the carbon-boron (C-B) bond to a carbon-oxygen (C-O) bond, yielding 3-cyclopentenylphenol. This process is valued for its regioselectivity and efficiency under relatively mild conditions. arkat-usa.org A variety of oxidants and catalytic systems have been developed to facilitate this transformation, offering pathways that can be metal-free, catalyst-free, or promoted by various catalysts. arkat-usa.orgorganic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. arkat-usa.orgresearchgate.net Research has shown that the oxidation of arylboronic acids using H₂O₂ can proceed efficiently at room temperature, sometimes without the need for a catalyst. arkat-usa.org In some catalyst-free systems, the reaction can be completed in a very short time, especially when a co-solvent like ethanol (B145695) is used. arkat-usa.org The proposed mechanism for H₂O₂-mediated oxidation involves the nucleophilic attack of the hydroperoxide anion on the boron atom, forming a boronate intermediate. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, leading to a labile boric ester that subsequently hydrolyzes to the phenol (B47542) and boric acid. nih.gov

Another effective oxidant is m-chloroperbenzoic acid (MCPBA). organic-chemistry.orgthieme-connect.com Studies on various arylboronic acids demonstrate that MCPBA can achieve a highly efficient conversion to phenols in an aqueous solution at room temperature without requiring metal catalysts, ligands, or strong bases. organic-chemistry.orgthieme-connect.com Isotopic labeling studies have confirmed that the oxygen atom incorporated into the phenol product originates from the MCPBA, not from water or molecular oxygen. organic-chemistry.org

The reaction conditions for the oxidation of arylboronic acids can be tailored based on the desired efficiency and substrate tolerance. While some methods are catalyst-free, others employ metal catalysts, such as copper nanoparticles, or organocatalysts to enhance reaction rates and yields. organic-chemistry.orgresearchgate.net

Table 1: Selected Conditions for the Oxidative Hydroxylation of Arylboronic Acids

| Oxidant | Catalyst/Promoter | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | None (Catalyst-free) | Ethanol/Water or Solvent-free | Green conditions, rapid reaction at room temperature. | arkat-usa.orgresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Molecular Iodine (I₂) | Water | Metal-, ligand-, and base-free conditions at room temperature. | organic-chemistry.org |

| m-Chloroperbenzoic Acid (MCPBA) | None | Water/Ethanol | Mild, highly efficient, and tolerates various functional groups. | organic-chemistry.orgthieme-connect.com |

| Air (O₂) | Benzoquinone (catalytic) | Water | Aerobic, metal-free oxidation. | organic-chemistry.org |

| Air (O₂) | Visible Light / Organocatalyst | Tetrahydrofuran (THF) | Green, photocatalytic method without additives. | organic-chemistry.org |

Catalytic Applications of Boronic Acids in Organic Transformations

Lewis Acid Catalysis by 3-Cyclopentenylphenylboronic Acid and Analogs

Arylboronic acids are recognized as mild and effective Lewis acid catalysts for various organic reactions. thieme-connect.com The Lewis acidity arises from the empty p-orbital on the boron atom, which can accept a pair of electrons from a Lewis base. This interaction activates the substrate, making it more susceptible to nucleophilic attack.

The activation of carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Arylboronic acids, serving as analogs for this compound, have been shown to catalyze reactions involving carbonyl compounds by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition.

For instance, the combination of a borane-ammonia complex with a catalytic amount of titanium tetrachloride has been demonstrated to be a versatile system for the reduction of various aryl and alkyl ketones to their corresponding secondary alcohols. researchgate.net This method is significantly faster than uncatalyzed reductions. researchgate.net The proposed mechanism involves a hydroboration pathway where the Lewis acid activates the ketone towards the borane-ammonia complex. researchgate.net

Furthermore, ortho-substituted arylboronic acids can promote the reactivity of unsaturated carboxylic acids. researchgate.net The interaction between the boronic acid and the carbonyl group can facilitate cycloaddition reactions. researchgate.net The dynamic covalent adducts formed between organoboron species and carbonyl compounds can lead to highly organized transition states, which is particularly valuable for achieving stereoselectivity. researchgate.net

The table below summarizes the role of arylboronic acid analogs in the activation of various Lewis bases.

| Lewis Base Substrate | Activating Species (Analog) | Outcome of Activation |

| Ketones/Aldehydes | Arylboronic acid/Lewis acid co-catalyst | Enhanced electrophilicity for reduction or nucleophilic addition |

| Unsaturated Carboxylic Acids | ortho-Substituted arylboronic acids | Promotion of cycloaddition reactions |

| General Carbonyl Compounds | Organoboron species | Formation of organized transition states for stereoselective reactions |

Arylboronic acids have proven to be effective catalysts in reactions that proceed via the removal of a water molecule, such as dehydration and condensation reactions. nih.gov They can also facilitate acylation reactions, expanding their synthetic utility.

Dehydration and Condensation Reactions:

Arylboronic acids can catalyze the dehydrative condensation of carboxylic acids with amines to form amides. bohrium.comnih.gov This reaction often proceeds under azeotropic reflux conditions to remove the water formed. bohrium.comnih.gov A cooperative catalytic system involving an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be particularly effective for this transformation. bohrium.comnih.gov The boronic acid activates the carboxylic acid by forming a reactive acylboronate intermediate. acs.org

Similarly, arylboronic acids catalyze the direct condensation of carboxylic acids with ureas to produce N-acylureas. nih.gov Arylboronic acids bearing electron-withdrawing substituents are highly effective in this context. nih.gov These catalysts are considered practical and environmentally friendly. nih.gov

Dehydrative alkylation reactions are also facilitated by arylboronic acid catalysis. For example, the reaction of β-ketoacids with alcohols can lead to β-aryl ketones and β-ketoesters, with carbon dioxide and water as the only byproducts. acs.org The reaction conditions can be tuned to favor either decarboxylative alkylation or dialkylation. acs.org

Acylation Reactions:

In the realm of acylation, arylboronic acids are key participants in the Suzuki-Miyaura cross-coupling reaction to synthesize ketones. This involves the palladium-catalyzed reaction of an arylboronic acid with an acyl chloride or anhydride. chemrxiv.orgrsc.org These reactions can often be carried out under mild conditions, sometimes even in aqueous media, offering an advantage over traditional Friedel-Crafts acylations. nih.gov The use of surfactants can enhance the reaction rates and yields in aqueous systems. nih.gov

The following table provides an overview of the catalytic role of arylboronic acid analogs in these transformations.

| Reaction Type | Substrates | Catalyst (Analog) | Product |

| Dehydrative Condensation | Carboxylic Acids, Amines | Arylboronic acid / DMAPO | Amides |

| Dehydrative Condensation | Carboxylic Acids, Ureas | Electron-deficient arylboronic acids | N-Acylureas |

| Dehydrative Alkylation | β-Ketoacids, Alcohols | Arylboronic acid | β-Aryl ketones, β-Ketoesters |

| Acylation (Suzuki-Miyaura) | Acyl Chlorides/Anhydrides, Arylboronic acids | Palladium catalyst | Ketones |

Cooperative Catalysis Systems Incorporating Boronic Acids

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy in organic synthesis. Boronic acids have been successfully integrated into such systems, often acting as a Lewis acid component to activate one of the substrates.

A notable example is the aforementioned dehydrative condensation of carboxylic acids with amines, where an arylboronic acid and a nucleophilic base like DMAPO work cooperatively. bohrium.comnih.govsioc-journal.cn The boronic acid activates the carboxylic acid, while the nucleophilic co-catalyst is believed to generate a more reactive cationic intermediate. sioc-journal.cn The interplay between the Lewis acidity of the boronic acid and the nucleophilicity of the additive is crucial for the efficiency of the catalytic system. sioc-journal.cn

Another instance of cooperative catalysis involves the combination of chiral nanoparticles and Lewis acids for asymmetric 1,4-additions. For example, chiral Rh/Ag nanoparticles have been used with Sc(OTf)₃ for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides, yielding chiral β-aryl amides with high enantioselectivity. researchgate.net

Furthermore, cooperative systems combining boronic acid catalysis with other catalytic modes, such as photoredox catalysis, have been developed. For instance, the oxidative cross-coupling of aryl boronic acids with amines has been achieved using a cooperative system of a ruthenium(II)-photoredox catalyst and a copper(II) catalyst under mild aerobic conditions. rsc.org

The table below highlights some cooperative catalytic systems involving arylboronic acid analogs.

| Catalyst 1 (Analog) | Catalyst 2 | Reaction Type |

| Arylboronic acid | DMAPO | Dehydrative amidation |

| Chiral Rh/Ag Nanoparticles | Sc(OTf)₃ (Lewis Acid) | Asymmetric 1,4-addition |

| Ru(II)-photoredox catalyst | Cu(II) catalyst | Oxidative C-N cross-coupling |

Chiral Boronic Acids in Asymmetric Catalysis

The development of chiral catalysts for asymmetric synthesis is a major focus of modern organic chemistry. Chiral boronic acids and their derivatives have emerged as valuable tools in this field, enabling the stereocontrolled synthesis of a variety of important molecules. jst.go.jp

The rhodium-catalyzed asymmetric addition of organoboron reagents to electron-deficient alkenes is a well-established method for preparing chiral carbonyl compounds. chemrxiv.org The use of chiral ligands, such as chiral dienes, in combination with a rhodium catalyst allows for the highly enantioselective addition of arylboronic acids to substrates like α,β-unsaturated sulfonyl compounds and nitroalkenes. chemrxiv.orgnih.gov

A novel ruthenium catalyst based on a chiral monophosphorus ligand has also been shown to be effective for the asymmetric addition of arylboronic acids to aryl aldehydes, affording chiral diarylmethanols with high enantioselectivity. acs.org

Furthermore, the direct asymmetric synthesis of α-aminoimines has been achieved through the mono-allylation of chiral bis-N-sulfinylimines using allylboronic acids. bohrium.comnih.gov By varying the geometry of the allylboronic acid and the chiral auxiliary, all four possible diastereomers of the α-aminoimine products could be accessed. nih.gov

The design of integrated catalysts, where a chiral recognition unit is covalently linked to the boronic acid, is another promising strategy. For example, a chiral integrated catalyst composed of a bifunctional thiourea (B124793) and an arylboronic acid has been successfully applied to the asymmetric aza-Michael addition of nitrogen nucleophiles to α,β-unsaturated carboxylic acids.

The following table summarizes selected examples of chiral boronic acids and their analogs in asymmetric catalysis.

| Chiral Catalyst System (Analog) | Reaction Type | Product Type | Enantioselectivity |

| Rhodium / Chiral Diene Ligand | Asymmetric 1,4-addition of arylboronic acids | Chiral β-sulfonyl compounds, Chiral nitroalkanes | High (e.g., 96->99.5% ee) |

| Ruthenium / Chiral Monophosphorus Ligand | Asymmetric addition of arylboronic acids to aldehydes | Chiral diarylmethanols | High (up to 92% ee) |

| Allylboronic acid / Chiral Substrate | Asymmetric allylation | Chiral α-aminoimines | High diastereoselectivity |

| Chiral Thiourea-Arylboronic Acid | Asymmetric aza-Michael addition | Enantioenriched β-amino acid derivatives | High (up to 97% ee) |

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Modular Synthesis of Complex Molecular Architectures

The strategic incorporation of the boronic acid functionality on a phenyl ring bearing a cyclopentenyl substituent allows for a modular approach to constructing sophisticated molecular frameworks. This is primarily achieved through its participation in powerful carbon-carbon bond-forming reactions.

A significant goal in modern synthetic chemistry is the ability to form multiple carbon-carbon bonds in a controlled and sequential manner to rapidly build molecular complexity. nih.gov Boronic acids, including structures related to 3-cyclopentenylphenylboronic acid, are key players in this field. nih.govsigmaaldrich.com The development of methods for the in situ preparation of reactive boronic acid species has enabled their use in controlled iterative C-C bond-forming reactions, allowing for the sequential formation of up to three new carbon-carbon bonds. nih.gov This iterative approach, sometimes referred to as "block chemistry," facilitates the modular and automated assembly of small molecules from boronate building blocks. nih.govchemrxiv.org Such strategies are crucial for expanding the diversity of accessible small molecules for various applications. nih.govchemrxiv.org

The cyclopentenyl moiety itself can be a versatile platform for further functionalization. For instance, the cyclopentane (B165970) ring is a common structural motif in bioactive molecules and drug discovery. unibe.ch Synthetic strategies that allow for the creation of highly substituted cyclopentanes are therefore of great interest. unibe.ch

The cyclopentenyl group within this compound can serve as a handle for the construction of more complex cyclic and polycyclic systems. The cyclopentane ring is a prevalent structural element in natural products and is increasingly recognized for its importance in biomedical research. unibe.ch Methodologies that enable the efficient synthesis of functionalized cyclic carbonates provide a versatile platform for creating innovative materials. nih.gov

Research has demonstrated the synthesis of highly substituted cyclopentanes through reactions involving vinylboron derivatives. unibe.ch While the direct use of 1-cyclopentenylboronic acid pinacol (B44631) ester in certain annulation reactions has shown modest yields, it highlights the potential for accessing polycyclic products. unibe.ch The development of synthetic routes to functionalized cyclic polymers further underscores the utility of cyclic monomers in creating advanced materials with controlled topologies. rsc.org

Contributions to Polymer and Advanced Materials Synthesis

Boronic acid-containing polymers have emerged as a significant class of materials with a wide range of applications. nih.gov The synthesis and processing of advanced materials often rely on the chemical functionalization of building blocks to achieve desired properties. jhu.eduspringerprofessional.de Self-driving laboratories and material acceleration platforms are accelerating the discovery and synthesis of new nano- and advanced materials. nih.govchemrxiv.org

The incorporation of boronic acids into polymers can impart unique functionalities, leading to materials used in various fields, from medicine to materials science. nih.gov The development of synthetic methods for creating functionalized cyclic polymers demonstrates the importance of monomer design in achieving specific polymer architectures and properties. rsc.org The upcycling of commodity polymers into valuable functionalized cyclic carbonates is another sustainable approach to advanced materials synthesis. polykey.eu

Methodological Development for Functional Organic Molecules

The unique electronic and structural features of this compound can be leveraged in the development of novel functional organic molecules with tailored properties.

Photoswitchable molecules, which can undergo reversible isomerization upon light irradiation, are of great interest for applications in various fields, including biology and materials science. nih.govmdpi.comnih.gov The synthesis of photoswitchable peptides and other molecules often involves the incorporation of specific photoresponsive units. beilstein-journals.org

While direct examples involving this compound are not prevalent, the phenylboronic acid moiety is a versatile scaffold that can be integrated into photoswitchable systems. For instance, the development of photoswitchable antagonists for G-protein coupled receptors (GPCRs) has involved the incorporation of azobenzene (B91143) units into small molecule scaffolds. nih.gov The synthesis of organic nanoparticles for optoelectronic devices represents another area where tailored organic molecules are crucial. rsc.org

Boronic acids are well-known for their ability to form reversible covalent bonds, particularly with diols. This property is extensively utilized in molecular recognition and the construction of self-assembling systems. nih.gov The recognition and sensing of dicarboxylic acids and dicarboxylates is an important area of research with applications in various fields. rsc.org

The reversible nature of the boronic acid-diol interaction allows for the dynamic assembly and disassembly of molecular structures, a key feature in the design of responsive materials and sensors. nih.gov Molecular recognition plays a critical role in biological processes, such as the type-specific assembly of procollagen, and in the development of synthetic multivalent systems for applications in medicine and materials science. beilstein-journals.orgnih.gov The ability to program transient non-equilibrium multicomponent systems using chemically fueled molecular recognition highlights the sophisticated control that can be achieved. d-nb.info

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

As of the latest available research, specific studies detailing the integration of This compound into flow chemistry and continuous processing for scalable synthesis have not been reported in peer-reviewed literature. While the principles of flow chemistry are broadly applied to the synthesis of various boronic acids, dedicated research outlining the continuous manufacturing of this compound, including reaction kinetics, parameter optimization, and throughput data under flow conditions, remains an area for future exploration.

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. wuxiapptec.comvapourtec.com The synthesis of boronic acids, often involving organometallic intermediates and cryogenic conditions in batch processes, stands to benefit substantially from flow technology. organic-chemistry.orgwiley-vch.de Continuous flow setups can enable the rapid and safe handling of reactive organolithium or Grignard reagents at temperatures higher than typically required in batch reactions, leading to high-throughput production. organic-chemistry.orgorganic-chemistry.org

General methodologies for the continuous synthesis of arylboronic acids have been developed, demonstrating the potential for producing these valuable compounds on a multigram scale with reaction times as short as one second. organic-chemistry.org These processes typically involve the continuous mixing of an aryl halide with an organolithium reagent in a microreactor or coil reactor to form a lithiated intermediate, which is then immediately quenched with a borate (B1201080) ester. organic-chemistry.orgorganic-chemistry.org Such systems have been shown to be versatile for a range of aryl bromides, achieving high yields and purity. organic-chemistry.org

However, the specific adaptation and optimization of these continuous flow methods for the synthesis of this compound have not been documented. The presence of the reactive cyclopentenyl group introduces a layer of complexity, as it may be sensitive to the reaction conditions, such as the strong bases (e.g., organolithiums) and temperatures used in flow borylation processes. Potential side reactions involving the olefinic bond of the cyclopentenyl moiety would need to be carefully managed to ensure high yield and purity of the desired product.

Future research in this area would need to address these challenges. This would involve screening for suitable solvents, bases, and temperature profiles that are compatible with the cyclopentenyl group while still enabling efficient borylation. The development of such a process would be a significant step forward, allowing for the on-demand, scalable, and safe production of this compound for its various applications in synthetic chemistry and materials science.

Given the absence of specific data, a detailed data table on the flow synthesis of this particular compound cannot be provided at this time. Researchers would need to conduct empirical studies to establish optimal conditions and performance metrics.

Computational and Theoretical Investigations on 3 Cyclopentenylphenylboronic Acid Reactivity

Electronic Structure and Bonding Analysis

The electronic structure of an arylboronic acid is central to its reactivity. The boronic acid functional group, -B(OH)₂, features a central boron atom that is sp² hybridized, resulting in a trigonal planar geometry around boron. This configuration leaves a vacant p-orbital perpendicular to the plane of the C-B(OH)₂ moiety, which imparts the characteristic Lewis acidity to the compound.

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers or extended chain structures. researchgate.net These interactions involve the hydroxyl groups of the boronic acid, creating stable supramolecular assemblies. For 3-Cyclopentenylphenylboronic acid, similar dimeric structures stabilized by intermolecular hydrogen bonds are expected.

The electronic nature of the 3-cyclopentenyl substituent influences the properties of the phenylboronic acid core. A cyclopentenyl group attached at the meta position of the phenyl ring primarily exerts its influence through inductive effects. Compared to a simple phenylboronic acid, the cyclopentenyl group is generally considered to be weakly electron-donating. This effect can be quantified computationally through methods like Natural Bond Orbital (NBO) analysis, which calculates the atomic charges on various atoms within the molecule. Studies on meta-substituted phenylboronic acids show a clear correlation between the electronic nature of the substituent and the atomic charge of the acidic hydrogen atoms on the boronic acid group. ucsf.eduunair.ac.id

Computational models can provide insight into the charge distribution across the molecule. The analysis of a molecule's electronic structure helps in understanding how electron density is distributed, which is crucial for predicting its interaction with other reagents. osti.gov

Table 1: Representative Natural Bond Orbital (NBO) Charges for Substituted Phenylboronic Acids This table illustrates the effect of different meta-substituents on the charge of the boronic acid's acidic hydrogen, based on computational studies of similar compounds. Data for this compound is predicted based on these trends.

| Substituent (meta position) | Predicted NBO Charge on Acidic H | Electronic Effect |

| -NO₂ (Nitro) | More Positive | Strong Electron-Withdrawing |

| -H (Unsubstituted) | Neutral Baseline | Reference |

| -CH₃ (Methyl) | Slightly More Negative | Weak Electron-Donating |

| -Cyclopentenyl | Slightly More Negative | Weak Electron-Donating |

Note: The values are qualitative and based on established trends from computational studies on substituted phenylboronic acids.

Mechanistic Probing via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a preeminent computational method for investigating the mechanisms of chemical reactions, offering a balance between accuracy and computational cost. nih.gov For this compound, the most significant application is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. rsc.orgnih.gov

A full catalytic cycle for the Suzuki-Miyaura reaction can be modeled using DFT to calculate the energy profiles, including the structures of intermediates and transition states. The cycle is generally understood to proceed via three main stages:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This is often the rate-determining step and involves the activation of the boronic acid by a base. nih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

DFT calculations on model systems, such as the coupling of phenylboronic acid with bromobenzene (B47551), have elucidated the energy barriers for each step. nih.gov For this compound, the cyclopentenyl substituent is not expected to dramatically alter the fundamental mechanism. Its weak electron-donating nature might slightly modulate the energy barrier of the transmetalation step, but a significant deviation from the established pathway for simple arylboronic acids is unlikely.

Table 2: Example DFT-Calculated Activation Energies for a Model Suzuki-Miyaura Reaction The data shows representative energy barriers for the key steps in the coupling of phenylboronic acid and bromobenzene, which serves as a model for the reactivity of this compound.

| Catalytic Step | Intermediate/Transition State | Activation Energy (kcal/mol) |

| Oxidative Addition | Formation of Pd-Aryl Halide Complex | ~2.6 |

| Transmetalation | C-B Bond Cleavage | ~36.8 |

| Reductive Elimination | Formation of Biaryl Product | ~17.7 |

Source: Based on data from DFT calculations on the Pd-H-Beta zeolite catalyzed reaction between bromobenzene and phenylboronic acid. nih.gov

Prediction of Reactivity, Selectivity, and Catalytic Pathways

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic compounds. cecam.orgrsc.org For this compound, these predictions are centered on the behavior of the C-B bond and the influence of the molecular structure on reaction outcomes.

Reactivity: Global reactivity descriptors, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated to assess molecular stability and general reactivity. A smaller HOMO-LUMO gap typically implies higher reactivity. Local reactivity descriptors, like the Fukui function, can predict the most probable sites for nucleophilic or electrophilic attack within a molecule. For this compound in reactions like the Suzuki coupling, the ipso-carbon (the carbon atom attached to the boron) is the predicted site of reaction.

Selectivity: In many reactions, selectivity is key. For a molecule with multiple potential reaction sites, DFT calculations can compare the activation barriers for reaction at each site to predict the regioselectivity. While the primary role of this compound is as an aryl source in cross-coupling, computational models could also predict the outcome of potential side reactions, such as reactions involving the double bond of the cyclopentenyl ring under different catalytic conditions.

Catalytic Pathways: DFT can be used to explore and validate proposed catalytic mechanisms. For instance, in a given cross-coupling reaction, several different pathways may be plausible depending on the catalyst, ligands, and solvent. By calculating the free energy profile for each potential pathway, the most energetically favorable (and therefore most likely) route can be identified. nih.gov This has been used to distinguish between mononuclear and binuclear mechanisms in copper-catalyzed reactions or to understand the crucial role of the boronic acid versus its corresponding boronate ester in specific transformations. chemrxiv.org

Elucidation of Structure-Reactivity Relationships

The acidity of the boronic acid is critical because the formation of the tetracoordinate boronate anion, [ArB(OH)₃]⁻, is a key step in activating the compound for transmetalation in the Suzuki-Miyaura reaction. The pKa is heavily influenced by the electronic nature of the substituent on the phenyl ring.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) stabilize the negative charge of the boronate anion, making the boronic acid more acidic (lower pKa).

Electron-donating groups (e.g., -CH₃, -OCH₃) destabilize the boronate anion, making the boronic acid less acidic (higher pKa).

The position of the substituent is also crucial. Computational studies have shown a good correlation between the acidity of para- and meta-substituted phenylboronic acids and the calculated atomic charge on the acidic hydrogen of the B(OH)₂ group. ucsf.eduunair.ac.id For ortho-substituents, steric hindrance can play a more significant role, sometimes overriding electronic effects. researchgate.net

The 3-cyclopentenyl group is a weak electron-donating group. Its placement at the meta position means its electronic influence on the boronic acid moiety is modest. Therefore, the pKa of this compound is predicted to be slightly higher than that of unsubstituted phenylboronic acid, and its reactivity in catalysis is expected to be very similar.

Table 3: Predicted vs. Calculated pKa Values for Representative Substituted Phenylboronic Acids This table demonstrates the established relationship between substituent electronic effects, position, and acidity.

| Compound | Substituent | Position | Electronic Effect | Predicted pKa (Relative to Phenylboronic Acid) |

| 4-Nitrophenylboronic acid | -NO₂ | para | Strong Electron-Withdrawing | Lower |

| 3-Trifluoromethylphenylboronic acid | -CF₃ | meta | Strong Electron-Withdrawing | Lower |

| Phenylboronic acid | -H | - | Reference | 8.8 |

| 3-Methylphenylboronic acid | -CH₃ | meta | Weak Electron-Donating | Higher |

| This compound | -Cyclopentenyl | meta | Weak Electron-Donating | Slightly Higher |

Note: The pKa values are illustrative and based on trends established in computational and experimental studies. researchgate.netunair.ac.id

Emerging Research Directions and Future Prospects in the Field of Cyclopentenyl Containing Boronic Acids

Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis and Utilization

In alignment with the principles of green chemistry, significant efforts are being directed toward developing environmentally benign methods for the synthesis and application of arylboronic acids, including 3-Cyclopentenylphenylboronic acid. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One prominent green strategy is the adoption of mechanochemistry , which utilizes mechanical force, such as grinding or milling, to drive chemical reactions in the absence of bulk solvents. nih.gov This solvent-free technique is effective for the formation of boronic esters from boronic acids and diols, offering high yields and purity with a simple work-up. researchgate.net By eliminating the need for toxic organic solvents, mechanochemistry significantly reduces the environmental impact of chemical synthesis. nih.gov

Flow chemistry represents another major advancement in sustainable synthesis. Continuous flow microreactor systems enable the rapid and safe synthesis of arylboronic acids and their esters. sioc-journal.cn These systems offer precise control over reaction parameters like temperature and mixing, allowing for the use of highly reactive intermediates, such as organolithium reagents, with enhanced safety and efficiency. sioc-journal.cnnih.gov Flow reactors can achieve reaction times of less than a second with high throughput, making them suitable for both small-scale laboratory applications and larger-scale industrial production. sioc-journal.cn

The choice of solvent is critical in green chemistry, and research has focused on replacing hazardous organic solvents with more sustainable alternatives in reactions utilizing boronic acids, such as the Suzuki-Miyaura coupling. researchgate.netdntb.gov.uaWater has emerged as a preferred green solvent, and the development of water-soluble catalysts and techniques like micellar catalysis has been pivotal. researchgate.netresearchgate.net Micellar catalysis employs surfactants to create nanoreactors in water, enhancing the solubility of organic reactants and facilitating high reaction rates. researchgate.net Other green solvents, including isopropyl acetate (B1210297) (i-PrOAc), cyclopentyl methyl ether (CPME), and various carbonates, have also been identified as effective and environmentally friendly media for cross-coupling reactions. dntb.gov.ua

Table 1: Comparison of Sustainable Methods for Boronic Acid Synthesis and Utilization

| Method | Key Principle | Advantages |

|---|---|---|

| Mechanochemistry | Solvent-free reaction via mechanical grinding/milling. | Reduces/eliminates solvent waste; high yields; simple work-up. nih.govresearchgate.net |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety; rapid reaction times; high throughput; precise control. sioc-journal.cnnih.gov |

| Green Solvents | Use of environmentally benign solvents like water or bio-based alternatives. | Reduces toxicity and environmental impact; enables catalyst recycling. researchgate.netdntb.gov.ua |

| Micellar Catalysis | Reactions occur in surfactant micelles within an aqueous medium. | Enhances solubility of organic compounds in water; high reaction rates. researchgate.net |

| One-Pot Synthesis | Combination of borylation and subsequent coupling in a single reaction vessel. | Improves efficiency; reduces waste and purification steps. google.com |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The utility of this compound in carbon-carbon bond formation is heavily reliant on the performance of the catalytic system, which is typically centered around a transition metal like palladium. Research in this area is focused on designing new catalysts and ligands that offer superior activity, selectivity, and stability, allowing for reactions under milder conditions and with lower catalyst loadings.

A major focus has been the development of advanced phosphine (B1218219) ligands . Bulky and electron-rich dialkylbiaryl phosphines have proven to be highly effective, enhancing the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. researchgate.net These ligands enable the coupling of challenging substrates, including unactivated aryl chlorides and sterically hindered compounds, often at room temperature. researchgate.net Similarly, phosphino-triazole and ferrocene-based phosphine ligands have been synthesized and shown to be effective in the Suzuki-Miyaura cross-coupling of complex substrates. researchgate.netsioc-journal.cn

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysts. researchgate.net Their strong σ-donating properties create highly active and stable palladium complexes. These catalysts are effective for coupling a wide range of substrates, including less reactive aryl chlorides. youtube.com A significant advantage of NHC ligands is their tunability, which can be used to control chemoselectivity. For instance, different NHC ligands can direct a Suzuki-Miyaura reaction to selectively couple at either a chloro or a triflate group on the same molecule, a feat that is challenging with traditional phosphine ligands. nih.gov The electronic nature of the NHC ligand can be tuned to enhance the rate of oxidative addition, while its steric properties primarily affect the reductive elimination step. nih.gov

To address the cost and environmental concerns associated with homogeneous catalysts, there is a growing emphasis on heterogeneous and recyclable catalytic systems . These systems involve immobilizing the catalyst on a solid support, allowing for easy separation from the reaction mixture and subsequent reuse. Examples include palladium nanoparticles supported on materials like zinc oxide or magnetic nanoparticles, as well as metal-organic frameworks (MOFs). google.commdpi.com These reusable catalysts maintain high activity over multiple cycles, making the process more economical and sustainable. uwindsor.ca "Ligandless" palladium systems, often used in aqueous media, also offer a simplified and more environmentally friendly approach, although their efficiency can be substrate-dependent. nih.gov

Table 2: Overview of Advanced Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst/Ligand Class | Key Features | Advantages in C-C Coupling |

|---|---|---|

| Dialkylbiaryl Phosphines | Bulky and electron-rich monodentate ligands. | High activity for aryl chlorides and hindered substrates; room temperature reactions. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands forming stable Pd complexes. | High efficiency; enables chemodivergent selectivity; activates challenging substrates. nih.govresearchgate.net |

| Heterogeneous Catalysts | Palladium nanoparticles on solid supports (e.g., ZnO, MOFs). | Recyclable and reusable; reduces metal contamination in products. google.commdpi.com |

| Ligand-Controlled Systems | Catalyst selectivity is dictated by the choice of ligand. | Allows for regiodivergent and chemoselective synthesis from multifunctional substrates. nih.govoregonstate.edu |

Exploration of Unconventional Reactivity Modes for C-C Bond Formation

While the Suzuki-Miyaura reaction is the cornerstone of boronic acid chemistry, researchers are increasingly exploring unconventional reactivity modes to forge C-C bonds. These new strategies move beyond the traditional cross-coupling of organohalides and leverage the unique electronic properties of boronic acids like this compound to engage in novel transformations, often through radical intermediates or alternative catalytic cycles.

Photoredox catalysis has emerged as a powerful tool to unlock new reaction pathways for boronic acids. nih.gov By using visible light and a photosensitizer, boronic acids can be oxidized to generate aryl radicals. science.gov This approach has been successfully applied to the aerobic hydroxylation of arylboronic acids to form phenols, a transformation that proceeds under mild conditions. researchgate.net The high oxidation potential of boronic acids, which can limit their use as radical precursors, can be overcome by forming redox-active complexes or through hydrogen-bonding interactions with amide solvents, which modulate their oxidation potential. sioc-journal.cnnih.gov This radical-generating strategy enables a variety of C-C bond-forming reactions, including alkylations and allylations. science.gov

Decarboxylative cross-coupling represents another innovative strategy that expands the scope of coupling partners beyond organohalides. In this approach, readily available carboxylic acids serve as the electrophilic or nucleophilic component. google.com For instance, palladium-catalyzed decarboxylative coupling has been developed to react arylboronic acids with alkynyl carboxylic acids, providing a mild route to unsymmetrical alkynes. nih.gov More advanced one-pot procedures combine a copper-catalyzed decarboxylative borylation of an aryl carboxylic acid with a subsequent palladium-catalyzed Suzuki-Miyaura coupling, allowing for the direct synthesis of biaryls from two different acid precursors. researchgate.net

Direct C-H activation and borylation offers a highly atom-economical route to arylboronic acids, bypassing the need for pre-functionalized aryl halides. researchgate.net Transition metal catalysts, particularly those based on iridium, can selectively cleave a C-H bond on an aromatic ring and install a boryl group. nih.gov The regioselectivity of this process can often be controlled by directing groups on the substrate or by the choice of ligand. researchgate.net This method allows for the direct conversion of simple arenes into valuable organoboron reagents, which can then be used in subsequent C-C bond-forming reactions. Metal-free approaches to C-H borylation are also being developed, further enhancing the sustainable profile of this strategy. dntb.gov.ua

These unconventional methods showcase the evolving utility of boronic acids, transitioning them from simple coupling partners to versatile reagents capable of participating in a wide range of modern synthetic transformations.

Table 3: Comparison of Unconventional Reactivity Modes for Boronic Acids

| Reactivity Mode | Key Transformation | Mechanism/Intermediate | Advantages |

|---|---|---|---|

| Photoredox Catalysis | Arylboronic acid → Aryl radical | Single-electron transfer (SET) mediated by a photocatalyst. | Mild, visible-light-driven reactions; access to radical chemistry. nih.govscience.gov |

| Decarboxylative Coupling | Coupling of a boronic acid with a carboxylic acid. | Metal-catalyzed decarboxylation generates a reactive intermediate for coupling. | Utilizes abundant carboxylic acids as starting materials; avoids organohalides. google.comnih.gov |

| C-H Activation/Borylation | Arene C-H bond → Arene C-B bond | Transition-metal-catalyzed cleavage of a C-H bond and installation of a boryl group. | High atom economy; avoids pre-functionalization of substrates. researchgate.netnih.gov |

| Radical Generation | Boronic acid → Alkyl/Aryl radical | Activation via photoredox, Lewis base catalysis, or formation of redox-active esters. | Generates versatile radical intermediates for various C-C bond formations. nih.gov |

Expanding the Scope of Synthetic Applications in Complex Chemical Synthesis

The development of robust and versatile synthetic methods has positioned arylboronic acids, including this compound, as indispensable building blocks for the construction of complex molecular architectures. Their application spans the synthesis of natural products, the development of novel pharmaceuticals, and the creation of advanced functional materials.

In the realm of natural product synthesis , the Suzuki-Miyaura reaction is a cornerstone for assembling complex carbon skeletons. Cyclopentyl and cyclopentenyl boronic esters are particularly valuable for accessing natural products that feature densely functionalized five-membered rings. nih.gov A key advantage is the ability to transform the C–B bond into a new C–C bond with high stereospecificity, which is crucial for establishing contiguous, fully substituted stereocenters. nih.gov This strategy has been employed in the total synthesis of various meroterpenoids and other complex molecules where a cyclopentane (B165970) ring is a core structural feature. researchgate.net The this compound moiety can be similarly installed onto a complex molecular scaffold via Suzuki-Miyaura coupling, providing a modular and convergent approach to intricate targets. nih.gov

In medicinal chemistry , boronic acids serve a dual role. nih.gov Firstly, the boronic acid group itself is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, where it forms reversible covalent bonds with enzyme active sites. researchgate.net Secondly, arylboronic acids are widely used as versatile building blocks in drug discovery to generate large libraries of compounds for biological screening. oregonstate.edu The introduction of a specific fragment, like the cyclopentenylphenyl group, can be used to modulate a molecule's selectivity, physicochemical properties, and pharmacokinetic profile. oregonstate.edu The Suzuki-Miyaura reaction's tolerance for a wide range of functional groups makes it an ideal tool for the late-stage functionalization of complex drug candidates. youtube.com

The unique chemical properties of boronic acids also make them valuable in materials science . They are used to create responsive polymers and hydrogels for applications such as glucose sensing and autonomous drug delivery. nih.gov This functionality relies on the ability of the boronic acid group to form reversible covalent boronate ester bonds with 1,2- or 1,3-diols. researchgate.net Arylboronic acids are also used as building blocks for Covalent Organic Frameworks (COFs), which are crystalline porous materials with applications in catalysis and electronics. researchgate.net The defined geometry and reactivity of molecules like this compound make them attractive candidates for designing new functional materials with tailored properties.

Table 4: Applications of Cyclopentenyl-Containing Boronic Acids in Synthesis

| Field of Application | Role of Boronic Acid | Example Synthetic Target/System |

|---|---|---|

| Natural Product Synthesis | Versatile building block for C-C bond formation via Suzuki-Miyaura coupling. | Densely substituted cyclopentane cores (e.g., Herbertene-1,14-diol). nih.govresearchgate.net |

| Medicinal Chemistry | Key pharmacophore or building block for creating libraries of bioactive compounds. | Proteasome inhibitors, modification of existing drugs to improve properties. nih.govresearchgate.net |

| Materials Science | Functional monomer for creating responsive polymers and advanced materials. | Glucose-responsive hydrogels, Covalent Organic Frameworks (COFs). nih.govresearchgate.net |

| Organic Synthesis | A stable, versatile reagent for introducing the cyclopentenylphenyl moiety. | Synthesis of flavonoids and other poly-aromatic systems. youtube.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopentenylphenylboronic acid, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves Suzuki-Miyaura coupling between cyclopentenyl precursors and boronic acid derivatives. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DMF/water mixtures). Optimize temperature (80–120°C) and reaction time (12–24 hrs) to balance yield and side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

- Characterization : Confirm structure using / NMR, IR (B-O stretch ~1340 cm⁻¹), and mass spectrometry. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodology : Standardize experimental conditions (solvent, temperature, concentration) and reference internal standards (e.g., TMS for NMR). Compare data with structurally analogous compounds (e.g., 3-formylphenylboronic acid, where B-O vibrational modes and shifts are well-documented) . Contradictions may arise from impurities; use HPLC or elemental analysis to verify purity ≥95% .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are effective in predicting the electronic properties and reactivity of this compound?

- Methodology : Perform DFT/B3LYP calculations with a 6-311G(d,p) basis set to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and bond dissociation energies. Compare with experimental UV-Vis and cyclic voltammetry data to validate computational models. For example, the cyclopentenyl group’s electron-withdrawing effects can reduce boronic acid’s Lewis acidity, impacting Suzuki coupling efficiency .

Q. How does the cyclopentenyl substituent influence the compound’s biological interactions, such as enzyme inhibition or protein binding?

- Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., proteases or kinases). Compare binding affinities with analogs lacking the cyclopentenyl group. The substituent’s steric bulk and hydrophobic nature may enhance selectivity for hydrophobic binding pockets. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Methodology : Systematically vary reaction parameters (e.g., ligand ratio, solvent polarity) and use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps. Contrast with literature on similar boronic acids (e.g., 4-carboxyphenylboronic acid, where carboxyl groups alter solubility and reactivity). Reproduce conflicting studies with identical conditions to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.